![molecular formula C13H9N3O B188385 2-pyridin-3-yl-1H-quinazolin-4-one CAS No. 50362-93-1](/img/structure/B188385.png)
2-pyridin-3-yl-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
WAY-608119 是一种活性分子,具有以下特性:
化学式: CHNO
分子量: 223.23 g/mol
CAS 号: 50362-93-1
外观: 淡白色至浅棕色固体.
作用机制
WAY-608119 发挥作用的精确机制仍是一个积极研究的领域。分子靶点和相关途径需要进一步研究。
准备方法
合成路线:: 虽然文献中没有关于 WAY-608119 的具体合成路线,但它是一种定制合成产品。 经验丰富的合成团队可以使用精良的合成技术和能力来生产它 .
工业生产:: 关于大规模工业生产方法的细节很少。 定制合成服务可以提供这种化合物 .
化学反应分析
WAY-608119 可能经历各种化学反应。虽然具体的试剂和条件没有记录,但我们可以根据其结构推断其行为。潜在的反应包括氧化、还原和取代。这些反应过程中形成的主要产物还有待阐明。
科学研究应用
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazolin-4-one, including 2-pyridin-3-yl-1H-quinazolin-4-one, exhibit significant anticancer properties. For instance:
- Dual EGFR and BRAF Inhibition : A series of hybrid compounds containing quinazolinone structures were synthesized and evaluated for their ability to inhibit epidermal growth factor receptor (EGFR) and BRAF V600E mutations in cancer cell lines. Compounds such as 18 and 19 showed potent inhibitory effects with IC50 values of 0.11 µM and 0.65 µM respectively, indicating their potential as effective cancer therapeutics .
Compound | EGFR Inhibition (IC50) | BRAF V600E Inhibition (IC50) |
---|---|---|
18 | 0.11 µM | 0.65 µM |
19 | 0.13 µM | 0.70 µM |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties, particularly against resistant strains of bacteria:
- Activity Against MRSA : A study reported that derivatives of quinazolinone exhibited significant antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The compounds were assessed for their Minimum Inhibitory Concentration (MIC), with some exhibiting MIC values as low as 50 µg/ml against these pathogens .
Compound Code | MIC (µg/ml) |
---|---|
4b(i) | 50 |
4b(ii) | 50 |
IVb(i) | 50 |
SARS-CoV-2 Inhibitors
In light of the COVID-19 pandemic, research has also focused on the potential of quinazolinone derivatives as inhibitors of SARS-CoV-2 Mpro (main protease):
- Inhibition Studies : Compounds derived from quinazolinone structures have shown promising results in inhibiting the SARS-CoV-2 Mpro enzyme, with some compounds demonstrating comparable potency to existing antiviral agents such as baicalein . The structure–activity relationship (SAR) studies indicated that modifications at specific positions significantly enhance inhibitory activity.
Case Study 1: Anticancer Efficacy
A recent publication evaluated a series of novel quinazolinone hybrids for their anticancer efficacy across four different cancer cell lines. The study highlighted the importance of substituents at the N-3 position of the quinazoline moiety, where compounds with allyl groups showed enhanced antiproliferative activity compared to those with ethyl or phenyl groups .
Case Study 2: Antimicrobial Potential
Another study focused on the synthesis and evaluation of various substituted quinazolines against Mycobacterium tuberculosis. The findings indicated that specific structural modifications led to improved activity against resistant strains, showcasing the versatility of this compound in addressing global health challenges .
相似化合物的比较
虽然直接比较有限,但 WAY-608119 的独特之处在于其结构和潜在应用。类似化合物尚未确定。
生物活性
2-Pyridin-3-yl-1H-quinazolin-4-one is a compound that belongs to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activities
Quinazolinone derivatives, including this compound, are noted for a broad spectrum of biological activities, such as:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Potential in inhibiting cancer cell proliferation.
- Anti-inflammatory : Involved in reducing inflammation.
- Antimalarial : Demonstrated efficacy against malaria parasites.
- Anticonvulsant : Possible applications in seizure management.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, such as the PI3K/Akt pathway, which regulates cell proliferation and apoptosis .
- Biofilm Formation Inhibition : It has been shown to inhibit biofilm formation in Pseudomonas aeruginosa, affecting bacterial virulence factors.
- Cell Cycle Regulation : The compound may influence cell cycle progression by modulating signaling pathways critical for cellular growth and division .
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
These values suggest a potent inhibitory effect on cancer cell proliferation, indicating potential for further development as an anticancer agent.
Antimicrobial Activity
In studies focused on antimicrobial properties, this compound showed effectiveness against several pathogens. The minimum inhibitory concentration (MIC) was reported as follows:
Compound Code | MIC (µg/ml) | Activity Type |
---|---|---|
4b(i) | 50 | Antitubercular |
4b(ii) | 50 | Antitubercular |
IVb(i) | 50 | Antitubercular |
This suggests that the compound may serve as a lead structure for developing new antimicrobial agents .
Case Studies
- Cancer Cell Studies : A study evaluated the effects of various quinazolinone derivatives on non-small cell lung cancer (NSCLC) cells using the sulforhodamine B (SRB) assay. The results indicated that specific derivatives of quinazolinones, including those based on the structure of this compound, exhibited significant antiproliferative activity with IC50 values comparable to established anticancer drugs .
- Antimalarial Research : Another investigation focused on optimizing quinazolinone derivatives for antimalarial activity revealed that modifications to the pyridine ring influenced both potency and pharmacokinetic properties. The incorporation of specific substituents improved solubility and metabolic stability while maintaining efficacy against malaria parasites .
属性
IUPAC Name |
2-pyridin-3-yl-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c17-13-10-5-1-2-6-11(10)15-12(16-13)9-4-3-7-14-8-9/h1-8H,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCVPMGPMMEPBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351572 |
Source
|
Record name | 2-(3-pyridyl)quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50362-93-1 |
Source
|
Record name | 2-(3-pyridyl)quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。